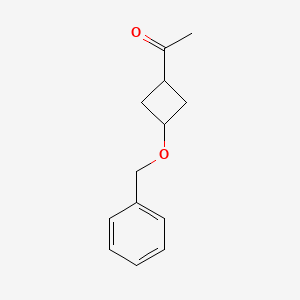

1-(3-(Benzyloxy)cyclobutyl)ethanone

Descripción

1-(3-(Benzyloxy)cyclobutyl)ethanone (CAS: 1785508-81-7) is a cyclobutane-derived ketone featuring a benzyloxy substituent at the 3-position of the cyclobutyl ring and an acetyl group at the adjacent carbon. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The compound’s structure combines the strained four-membered cyclobutane ring with a benzyl ether moiety, which may confer unique reactivity and physicochemical properties. Key spectral characterization methods, such as FTIR and mass spectrometry, are typically employed for structural confirmation .

Propiedades

Fórmula molecular |

C13H16O2 |

|---|---|

Peso molecular |

204.26 g/mol |

Nombre IUPAC |

1-(3-phenylmethoxycyclobutyl)ethanone |

InChI |

InChI=1S/C13H16O2/c1-10(14)12-7-13(8-12)15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |

Clave InChI |

LZLNZCGXKPDUDP-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1CC(C1)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzyloxy)cyclobutyl)ethanone typically involves multiple steps:

Deprotection and Hydrolysis: The intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.

Hunsdiecker Reaction: The carboxylic acid is converted to a carboxylic acid silver salt, which reacts with elemental bromine to form a bromoalkane.

Final Substitution: The bromoalkane undergoes a nucleophilic substitution reaction with benzyl alcohol to produce 3-(benzyloxy)-1-cyclobutanone.

Industrial Production Methods

The industrial production of 1-(3-(Benzyloxy)cyclobutyl)ethanone follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(Benzyloxy)cyclobutyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted cyclobutyl derivatives.

Aplicaciones Científicas De Investigación

1-(3-(Benzyloxy)cyclobutyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of medical imaging agents and other specialized chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-(Benzyloxy)cyclobutyl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(3-(Benzyloxy)cyclobutyl)ethanone with structurally related acetophenone and cycloalkanone derivatives, focusing on molecular features, physicochemical properties, and functional applications.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects : Methoxy or hydroxyl groups in analogs (e.g., 1700-37-4) enhance polarity and hydrogen-bonding capacity, whereas the benzyloxy group in the cyclobutyl derivative may prioritize lipophilicity .

Physicochemical Properties

Key Observations:

- Thermal Stability: Aromatic analogs like 3-Benzyloxy acetophenone exhibit defined melting points due to crystalline packing, while cyclobutane derivatives may have lower thermal stability due to ring strain .

- Biological Activity : Schiff base derivatives (e.g., VIa in ) demonstrate potent antifungal activity (ED₅₀ = 8 μg/mL against Fusarium oxysporum), suggesting that substitutions on the phenyl ring enhance bioactivity. The cyclobutyl compound’s biological profile remains unexplored.

Stability and Reactivity

- Cyclobutane Ring Strain : The four-membered ring increases susceptibility to ring-opening reactions or thermal decomposition compared to benzene-containing analogs .

- Benzyloxy Group : Common across all compounds, this group contributes to steric bulk and may slow hydrolysis compared to smaller alkoxy substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.